molecular formula C19H16F3N3O2 B2967846 2-Oxo-6-(3-(4-(trifluoromethyl)phenyl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034306-50-6

2-Oxo-6-(3-(4-(trifluoromethyl)phenyl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2967846
CAS No.: 2034306-50-6
M. Wt: 375.351
InChI Key: GIERZOUSFUDVCT-UHFFFAOYSA-N
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Description

2-Oxo-6-(3-(4-(trifluoromethyl)phenyl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is an intriguing organic compound known for its complex structure and significant potential across various fields of research. This compound features a trifluoromethyl group and a naphthyridine core, making it of particular interest in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-(3-(4-(trifluoromethyl)phenyl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the formation of the naphthyridine ring system followed by functionalization with the trifluoromethylphenyl propanoyl group.

Industrial Production Methods

In industrial settings, the production of this compound requires high-efficiency synthesis protocols that maximize yield while minimizing side reactions and waste. Catalysts and optimized reaction conditions play a crucial role in scaling up the synthesis from the laboratory to an industrial scale.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions including:

  • Oxidation: : Transforming the carbonyl group to different oxidation states.

  • Reduction: : Converting the oxo group to a hydroxyl group.

  • Substitution: : Particularly electrophilic aromatic substitution due to the presence of the trifluoromethyl group.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

Major products from these reactions often include derivatives with altered functional groups that can provide insights into the reactivity and stability of the parent compound.

Scientific Research Applications

Chemistry

In chemistry, 2-Oxo-6-(3-(4-(trifluoromethyl)phenyl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is explored for its potential as a building block in the synthesis of more complex molecules.

Biology

Medicine

Medicinal chemistry focuses on this compound for its potential therapeutic effects, particularly in designing drugs for diseases where modulation of specific molecular pathways is crucial.

Industry

In industry, this compound finds applications in the development of advanced materials due to its unique chemical properties, such as stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Oxo-6-(3-(4-(trifluoromethyl)phenyl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile involves interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity and specificity towards enzymes and receptors, influencing biological pathways and resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)nicotinic acid

  • 4-Trifluoromethylcinnamic acid

  • 3-(Trifluoromethyl)benzoyl chloride

Unique Properties

Compared to similar compounds, 2-Oxo-6-(3-(4-(trifluoromethyl)phenyl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile stands out due to its multi-functional groups and naphthyridine core, which provide a unique combination of chemical stability and reactivity.

This detailed overview should give you a comprehensive understanding of this complex and fascinating compound. Want to delve deeper into any specific aspect?

Properties

IUPAC Name

2-oxo-6-[3-[4-(trifluoromethyl)phenyl]propanoyl]-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c20-19(21,22)15-4-1-12(2-5-15)3-6-17(26)25-8-7-16-14(11-25)9-13(10-23)18(27)24-16/h1-2,4-5,9H,3,6-8,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIERZOUSFUDVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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